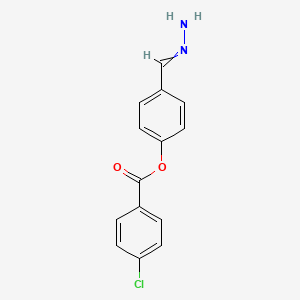
(1S,3S)-1,3-Diphenylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-1,3-Diphenylpropane-1,3-diol is an organic compound characterized by two phenyl groups attached to a propane backbone with hydroxyl groups at the first and third carbon atoms. This chiral molecule has significant importance in various fields of chemistry and industry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1,3-Diphenylpropane-1,3-diol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. One common method is the asymmetric dihydroxylation of trans-stilbene using osmium tetroxide (OsO₄) and a chiral ligand, followed by reduction with sodium borohydride (NaBH₄) to yield the desired diol.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of diketones or selective oxidation of alkenes. The choice of method depends on the desired purity and yield, as well as economic considerations.
化学反応の分析
Types of Reactions
(1S,3S)-1,3-Diphenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to diketones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of diketones to diols can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH₄, LiAlH₄
Substitution: SOCl₂, phosphorus tribromide (PBr₃)
Major Products
The major products formed from these reactions include diketones, halogenated derivatives, and various substituted phenylpropane derivatives.
科学的研究の応用
(1S,3S)-1,3-Diphenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed reactions and stereochemistry.
Medicine: Investigated for its potential use in drug development due to its chiral nature.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
作用機序
The mechanism by which (1S,3S)-1,3-Diphenylpropane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity. The phenyl groups contribute to hydrophobic interactions, further stabilizing the compound within biological systems.
類似化合物との比較
Similar Compounds
- (1S,3R)-1,3-Diphenylpropane-1,3-diol
- (1R,3S)-1,3-Diphenylpropane-1,3-diol
- (1R,3R)-1,3-Diphenylpropane-1,3-diol
Uniqueness
(1S,3S)-1,3-Diphenylpropane-1,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry affects its reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound in research and industry.
特性
分子式 |
C15H16O2 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
(1S,3S)-1,3-diphenylpropane-1,3-diol |
InChI |
InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m0/s1 |
InChIキー |
XHHXJXGIYFQFOQ-GJZGRUSLSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](C[C@@H](C2=CC=CC=C2)O)O |
正規SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


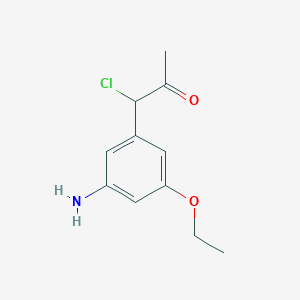
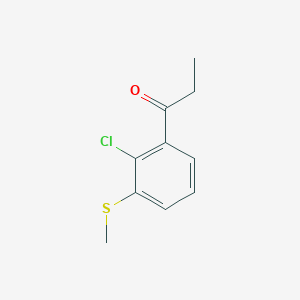
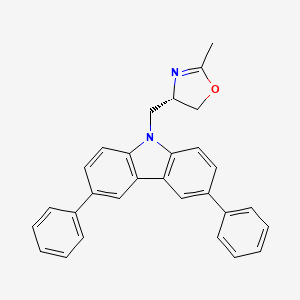
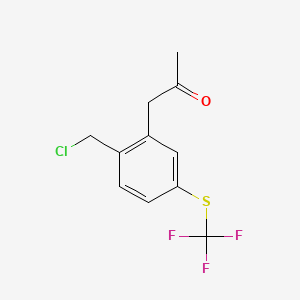
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
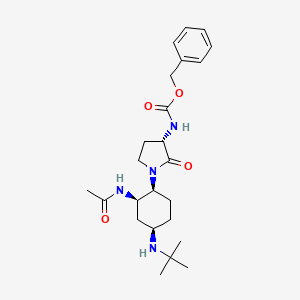

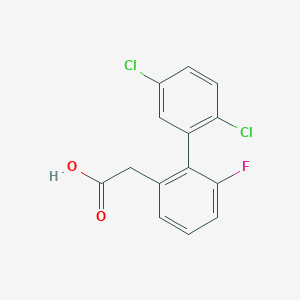

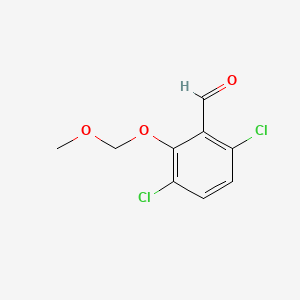
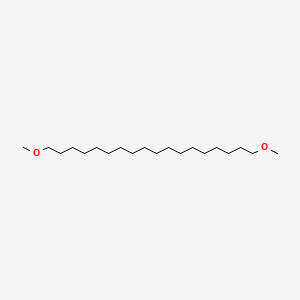
![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)
